

Ethylhydrazine oxalate physical and chemical data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ethylhydrazine**

Cat. No.: **B1196685**

[Get Quote](#)

An In-depth Technical Guide to **Ethylhydrazine** Oxalate

This technical guide provides a comprehensive overview of the physical and chemical properties of **ethylhydrazine** oxalate, catering to researchers, scientists, and professionals in drug development. The information is presented in a structured format, including tabulated data, plausible experimental methodologies, and a logical workflow diagram for its synthesis and characterization.

Physical and Chemical Properties

Ethylhydrazine oxalate is an organic salt with the CAS Registry Number 6629-60-3.[1][2][3] It is also known by its synonym, **ethylhydrazine** ethanedioate.[4] This compound serves as a valuable reagent in organic synthesis.

Summary of Physical and Chemical Data

The key physical and chemical properties of **ethylhydrazine** oxalate are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	6629-60-3	[1] [2] [3]
Molecular Formula	$C_2H_8N_2 \cdot C_2H_2O_4$ (or $C_4H_{10}N_2O_4$)	[1] [2]
Molecular Weight	150.13 g/mol	[1] [2]
Appearance	White to off-white powder or crystals	[5]
Melting Point	170-173 °C (with decomposition)	[4] [5] [6] [7]
Boiling Point	365.1 °C at 760 mmHg	[7]
Purity	Typically $\geq 95\%$ or $\geq 96.0\%$	[4] [5] [8]
Storage	Keep in a dark place, sealed in a dry, room temperature environment.	[5] [6]

Spectral Data

Spectral analysis is crucial for the structural elucidation and confirmation of **ethylhydrazine oxalate**. While full spectral data is often proprietary, the following provides an overview of available information.

Spectral Data Type	Information
¹ H NMR	Spectral data for ethylhydrazine oxalate is available in chemical databases, which can be used to confirm the presence of the ethyl and hydrazine protons.[1][9]
FTIR	The infrared spectrum would be expected to show characteristic peaks for the oxalate C=O and C-O stretches, as well as N-H and C-H vibrations of the ethylhydrazine cation.
Mass Spectrometry	Mass spectral data (GC-MS) for the parent compound, ethylhydrazine, is available and can be used as a reference.[10][11][12]

Safety and Handling

Ethylhydrazine oxalate is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Information:

- Pictograms: GHS07 (Harmful), GHS08 (Health Hazard), GHS09 (Hazardous to the Aquatic Environment)[7]
- Signal Word: Danger[4][7]
- Hazard Statements: Harmful if swallowed or in contact with skin, may cause an allergic skin reaction, may cause cancer, and is toxic to aquatic life with long-lasting effects.[13]
- Precautionary Statements: Obtain special instructions before use, avoid release to the environment, and wear protective gloves/protective clothing.[13]

It is essential to consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.[13]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **ethylhydrazine** oxalate are not readily available in published literature. However, based on general principles of organic chemistry and related preparations, the following outlines plausible methodologies.

Synthesis of Ethylhydrazine Oxalate

The synthesis of **ethylhydrazine** oxalate can be logically approached by the neutralization of **ethylhydrazine** with oxalic acid. A related procedure for the synthesis of dihydrazinium oxalate from hydrazine hydrate and oxalic acid suggests a straightforward acid-base reaction.[14][15]

Materials:

- **Ethylhydrazine**
- Oxalic acid dihydrate
- Ethanol
- Diethyl ether
- Deionized water

Procedure:

- Dissolve a specific molar equivalent of oxalic acid dihydrate in a minimal amount of warm ethanol.
- In a separate flask, dissolve one molar equivalent of **ethylhydrazine** in ethanol.
- Slowly add the **ethylhydrazine** solution to the oxalic acid solution with constant stirring. The reaction is exothermic, so cooling in an ice bath may be necessary.
- Upon mixing, a white precipitate of **ethylhydrazine** oxalate should form.
- Continue stirring the mixture for a designated period (e.g., 1-2 hours) to ensure complete reaction.
- Collect the precipitate by vacuum filtration.

- Wash the collected solid with cold ethanol and then with diethyl ether to remove any unreacted starting materials and facilitate drying.
- Dry the purified **ethylhydrazine** oxalate under vacuum to a constant weight.

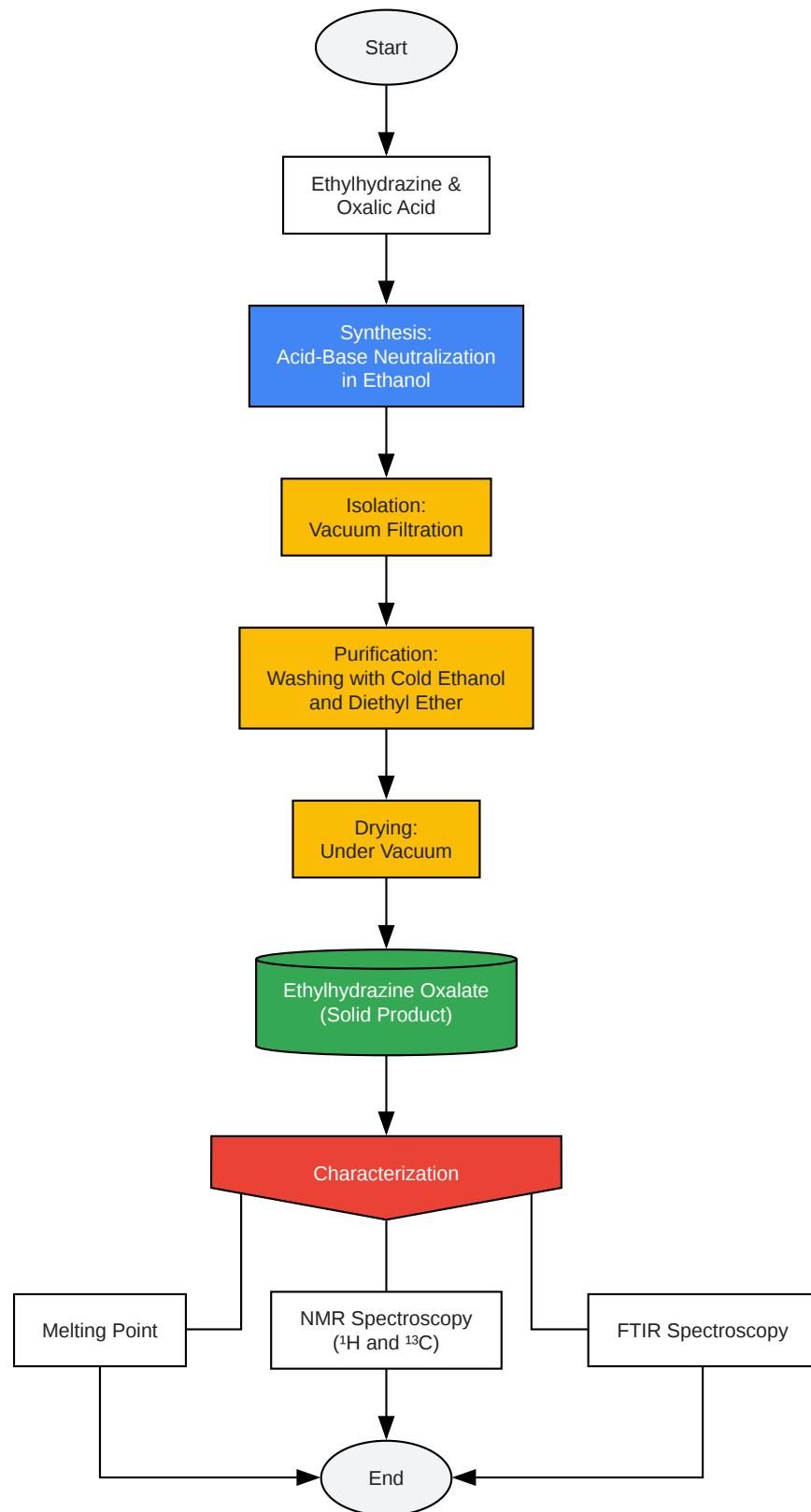
Analytical Characterization

To confirm the identity and purity of the synthesized **ethylhydrazine** oxalate, a combination of analytical techniques should be employed.

1. Melting Point Determination:

- Measure the melting point of the synthesized product using a calibrated melting point apparatus.
- Compare the observed melting point range with the literature value (170-173 °C). A sharp melting point close to the literature value is indicative of high purity.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:


- Dissolve a small sample of the product in a suitable deuterated solvent (e.g., D₂O).
- Acquire ¹H and ¹³C NMR spectra.
- The ¹H NMR spectrum should show signals corresponding to the ethyl group (a triplet and a quartet) and exchangeable protons of the hydrazinium and oxalate moieties.
- The ¹³C NMR spectrum should display peaks for the two carbons of the ethyl group and the carboxylate carbon of the oxalate.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

- Obtain an FTIR spectrum of the solid sample (e.g., using a KBr pellet or an ATR accessory).
- Identify characteristic absorption bands for the N-H stretches (hydrazinium), C-H stretches (ethyl group), and the strong carbonyl (C=O) and C-O stretches of the oxalate anion.

Logical Workflow Diagram

The following diagram illustrates a logical workflow for the synthesis and characterization of **ethylhydrazine oxalate**.

[Click to download full resolution via product page](#)

Synthesis and Characterization Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hydrazine, ethyl-, ethanedioate (1:1) | C4H10N2O4 | CID 96181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. parchem.com [parchem.com]
- 4. 乙肼 草酸酯 ≥96.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 5. Ethylhydrazine oxalate | 6629-60-3 [sigmaaldrich.com]
- 6. 6629-60-3 CAS MSDS (ETHYL HYDRAZINE OXALATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Ethylhydrazine oxalate | CAS#:6629-60-3 | Chemsoc [chemsoc.com]
- 8. Sigma Aldrich Ethylhydrazine oxalate 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 9. ethylhydrazine(18413-14-4) 1H NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Ethylhydrazine | C2H8N2 | CID 29062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. Ethylhydrazine oxalate CasNo.6629-60-3 [m.lookupchem.com]
- 14. Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate [scielo.org.za]
- 15. scielo.org.za [scielo.org.za]
- To cite this document: BenchChem. [Ethylhydrazine oxalate physical and chemical data]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1196685#ethylhydrazine-oxalate-physical-and-chemical-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com